molecular formula C18H31N3 B4928305 N,N,N'-trimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine

N,N,N'-trimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine

Cat. No. B4928305
M. Wt: 289.5 g/mol
InChI Key: PXYMCDFWVPZDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N'-trimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine, commonly known as 'MTPEP', is a novel psychoactive substance that falls under the category of synthetic cathinones. It is a designer drug that has gained popularity in recent years due to its potential use in scientific research.

Mechanism of Action

MTPEP acts by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. It also acts as a serotonin reuptake inhibitor, although to a lesser extent. This results in a stimulant effect on the central nervous system.
Biochemical and Physiological Effects:
MTPEP has been found to increase heart rate, blood pressure, and body temperature. It also causes euphoria, increased energy, and a sense of well-being. Prolonged use can lead to addiction, tolerance, and dependence.

Advantages and Limitations for Lab Experiments

MTPEP has several advantages for use in scientific research. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, making it a potential candidate for the treatment of various neurological disorders. However, there are also limitations to its use. Its psychoactive effects can make it difficult to study in a laboratory setting, and its potential for abuse and addiction must be taken into consideration.

Future Directions

There are several future directions for research on MTPEP. One potential avenue is the development of new drugs based on its structure and mechanism of action. Another direction is the study of its effects on other neurotransmitters and their receptors. Additionally, more research is needed to understand its long-term effects and potential for addiction and dependence.

Synthesis Methods

MTPEP can be synthesized using a variety of methods, including reductive amination and Mannich reaction. The most common method involves the reaction of 1-(2-phenylethyl)piperidine with formaldehyde and dimethylamine, followed by reduction with sodium borohydride.

Scientific Research Applications

MTPEP has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This makes it a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

N,N,N'-trimethyl-N'-[1-(2-phenylethyl)piperidin-4-yl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3/c1-19(2)15-16-20(3)18-10-13-21(14-11-18)12-9-17-7-5-4-6-8-17/h4-8,18H,9-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYMCDFWVPZDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1CCN(CC1)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N'-trimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine

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